Journal Name:Energy & Environmental Science
Journal ISSN:1754-5692
IF:32.4
Journal Website:http://pubs.rsc.org/en/journals/journalissues/ee
Year of Origin:2008
Publisher:Royal Society of Chemistry
Number of Articles Per Year:481
Publishing Cycle:Monthly
OA or Not:Not
Back cover
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90071A
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Detail
Correction: From the Birkeland–Eyde process towards energy-efficient plasma-based NOX synthesis: a techno-economic analysis
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90066E
Correction for ‘From the Birkeland–Eyde process towards energy-efficient plasma-based NOX synthesis: a techno-economic analysis’ by Kevin H. R. Rouwenhorst et al., Energy Environ. Sci., 2021, 14, 2520–2534, https://doi.org/10.1039/D0EE03763J.
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Correction: Solid-state cooling: thermoelectrics
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE90067C
Correction for ‘Solid-state cooling: thermoelectrics’ by Yongxin Qin et al., Energy Environ. Sci., 2022, 15, 4527–4541, https://doi.org/10.1039/D2EE02408J.
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Carbon photochemistry: towards a solar reverse boudouard refinery†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D2EE03353D
Carbon and carbon dioxide can be concurrently converted using light to carbon monoxide via the reverse-Boudouard reaction. Nevertheless, the reaction's high endothermicity requires the reaction to be conducted at about 900 °C, which presents technical challenges associated with large-scale high-temperature energy-intensive operations. Herein, we demonstrate that the reverse-Boudouard reaction can be made practicable and profitable using sunlight in conjunction with light-emitting diodes, silicon photovoltaics, and lithium-ion batteries under room temperature conditions. The feasibility of this scheme is explored using a comparative technoeconomic analysis (TEA) to establish the viability of the process for converting several forms of carbonaceous waste and greenhouse gas carbon dioxide into a sustainable and value-added C1 feedstock, carbon monoxide.
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Realizing an excellent conversion efficiency of 14.5% in the Mg3Sb2/GeTe-based thermoelectric module for waste heat recovery†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02587J
Mg3Sb2-based thermoelectric materials are drawing significant attention due to their earth-abundant elements and multiple conduction band structures. Alloying Mg3Bi2 in Mg3Sb2 can regulate the band structure and phonon scattering, but uncoordinated bipolar conduction poses a barrier to performance enhancement across wide temperature ranges. Herein, augmented zTs of ∼0.5 at room temperature and ∼1.7 at 673 K were obtained in Mg3.2Sb1.24Bi0.75Se0.01 due to its high average quality factor contributed by the improved weighted mobility and the suppressed bipolar thermal conductivity. Moreover, the transition metal (Co) is introduced to modify the carrier scattering mechanism, which further enhances the room-temperature zT to ∼0.7 and average zT to ∼1.43 from 300 K to 773 K in Mg3.15Co0.05Sb1.24Bi0.75Se0.01. Together with the excellent p-type (Pb0.15Ge0.85Te)0.8(AgSbTe2)0.2 developed in our previous work, we realized a record-high single-stage module-level conversion efficiency of ∼14.5% at a temperature difference of 480 K, signaling a promising future for Mg3Sb2-based thermoelectric materials in intermediate waste heat recovery applications.
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Evaluating the techno-economic potential of defossilized air-to-syngas pathways†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02589F
Defossilizing the chemical industry using air-to-chemical processes offers a promising solution to driving down the emission trajectory to net-zero by 2050. Syngas is a key intermediate in the chemical industry, which can be produced from electrolytic H2 and air-sourced CO2. To techno-economically assess possible emerging air-to-syngas routes, we develop detailed process simulations of direct air CO2 capture, proton exchange membrane water electrolysis, and CO2 electrolysis. Our results show that renewable electricity prices of ≤$15 per MW h enable the replacement of current syngas production methods with CO2 electrolysis at CO2 avoidance costs of about $200 per t-CO2. In addition, we identify necessary future advances that enable economic competition of CO2 electrolysis with traditional syngas production methods, including a reverse water gas shift. Indeed, we find an improved CO2 electrolysis process (total current density = 1.5 A cm−2, CO2 single-pass conversion = 54%, and CO faradaic efficiency = 90%) that can economically compete with the reverse water gas shift at an optimal cell voltage of about 2.00 V, an electricity price of $28–42 per MW h, a CO2 capture cost of $100 per t-CO2, and CO2 taxes of $100–300 per t-CO2. Finally, we discuss the integration of the presented emerging air-to-syngas routes with variable renewable power systems and their social impacts in future deployments. This work paints a holistic picture of the targets required to economically realize a defossilized syngas production method that is in alignment with net-zero goals.
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Prominent electronic effect in iridium-alloy-skinned nickel nanoparticles boosts alkaline hydrogen electrocatalysis†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02382F
Alkaline hydrogen oxidation reaction (HOR) and hydrogen evolution reaction (HER) are scientifically important and practically relevant. They, unfortunately, suffer from sluggish reaction kinetics owing to the unfavorable adsorption of key reaction intermediates on existing electrocatalysts. Here, we show that the electronic effect incurred upon nanoscale alloying could remedy this challenge. Iridium-alloy-skinned nickel nanoparticles are prepared by a solvothermal method. These nanoparticles feature uniform size distribution and a unique core–skin structure with an atomic-layer-thick alloy skin. In alkaline solution, the catalyst exhibits extraordinary HOR activity with outstanding mass-specific kinetic and exchange currents 4–6 times higher than those of precious metal benchmark catalysts and significantly outperforming those of other precious metal based electrocatalysts. Most impressively, a broad HOR working potential window of up to 1 V is measured for the first time for iridium-based catalysts. The catalyst also demonstrates great HER activity requiring only η = 33 mV to reach 10 mA cm−2. Theoretical simulations reveal that the prominent electronic effect in the alloyed skin modulates the *H and *OH adsorption energies, and thereby facilitates the bifunctional HOR/HER in alkaline solution.
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In situ polymerization of 1,3-dioxane as a highly compatible polymer electrolyte to enable the stable operation of 4.5 V Li-metal batteries†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02797J
1,3-Dioxolane (DOL) has received great attention as a polymer electrolyte (PE) for Li-metal batteries (LMBs) due to its desirable interfacial contact and decent compatibility with Li-metal, yet it suffers from poor oxidation stability, thus making it inadequate for high-voltage cathodes. Herein, by tuning the molecular structure of the liquid precursor from being a five-membered cyclic DOL to a six-membered cyclic 1,3-dioxane (DOX), the in situ fabricated poly(DOX) PE obtained exhibits superior oxidation stability (exceeding 4.7 V) owing to its prolonged alky chain that lowers its HOMO level. Moreover, the prolonged alky chain also weakens its solvating ability, which not only affords a high Li+ transference number (0.75), but also contributes to a highly robust and conductive inorganic-rich solid–electrolyte interphase, bestowing highly dense Li deposition morphology as well as excellent Li plating/stripping reversibility for over 1300 h. As a result, this newly developed poly(DOX) PE delivers outstanding cycling stability for diversified high-voltage cathodes including but not limited to LiNi0.33Co0.33Mn0.33O2, LiNi0.8Co0.1Mn0.1O2, and LiCoO2 under a high cut-off voltage of 4.5 V, paving the way for the practical application of high-voltage high-energy-density solid-state batteries.
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Towards a resilient and cost-competitive clean hydrogen economy: the future is green†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02283H
Clean hydrogen is now clearly recognised as one of the key elements in achieving climate neutrality. However, the overall structure of the future clean hydrogen market is still subject to many uncertainties, particularly the geographical distribution of supply, potential trade routes, and associated investments including the transport infrastructure. To shed light on these issues, we develop a first-of-its-kind clean hydrogen supply and delivery optimisation model to identify the lowest-cost trajectories towards a global clean hydrogen market. Assuming an active role of clean hydrogen in decarbonisation of hard-to-abate sectors (notably heavy industries and heavy-duty transport), achieving climate neutrality by 2050 requires the development of a 170 MtH2eq (hydrogen equivalent) clean hydrogen market by 2030, rising to nearly 600 MtH2eq by 2050. Our findings show that supply should be dominated by renewable hydrogen from the outset (two-thirds of supply in 2030) and exceed 85% by 2050. Global trade plays a key role in minimising the costs, and should meet around one-fifth of the total demand between 2030 (32 MtH2eq) and 2050 (nearly 110 MtH2eq). It is dominated by hydrogen-derived molecules (ammonia, methanol and e-kerosene), which are easier to transport over long distances. We identify the main trade routes linking North Africa to Europe, the Middle East to India, Australia to China, and North America to Japan and Korea. We show that these routes are resilient to delays in the growth of hydrogen demand, boosting confidence in the investments to be made. Finally, we show that global trade is essential to facilitate the development of a cost-competitive and resilient clean hydrogen market.
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Oligomeric semiconductors enable high efficiency open air processed organic solar cells by modulating pre-aggregation and crystallization kinetics†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02984K
Although massive progress in power conversion efficiencies (PCEs) has been made on organic solar cells (OSCs), the challenge remains to scale up high-performance OSCs that are compatible with industrial production conditions, such as post-treatment-insensitive, non-halogenated solvent, large-area printing, processing under atmospheric environment. In this study, two A–D–A–D–A type oligomers, named 5BDDBDT-F and 5BDDBDT-Cl, were designed and synthesized to be incorporated into binary OSCs. Ex situ and in situ characterizations were performed to reveal the underlying working mechanisms. The two-phase transitions: liquid-to-liquid and liquid-to-solid can be synergistically tailored to promote the molecular arrangement of the binary blend. Benefiting from the enhanced crystallinity, the oligomer can act as a bridging linker to rehabilitate the interfacial defects to reduce the trap-assisted recombination losses and thus the non-radiative recombination losses. As a result, using non-halogenated solvent (o-xylene), the best-performing OSCs with PCEs of 18.32% with a VOC of 0.850 V, an FF of 79.15% were achieved based on the PM6:5BDDBDT-F:BTP-eC9 ternary OSCs, and 18.43% with a VOC of 0.854 V, an FF of 79.29% were obtained based on PM6:5BDDBDT-Cl:BTP-eC9 ternary OSCs without any post-processing. More importantly, it is noteworthy that the large-area (1 cm2) blade coated devices based on PM6:5BDDBDT-F:BTP-eC9 and PM6:5BDDBDT-Cl:BTP-eC9, processed using non-halogenated solvent in an open-air environment without thermal-annealing treatment, obtained high PCE values of 17.11% and 17.06%, respectively, which are among the highest PCE values of blade-coated OSCs in open air. This study demonstrated an efficient strategy of controlling crystallization kinetics to improve the material crystallinity, as an effective guideline for achieving high photovoltaic performance in printing ternary OSCs, pushing the OSCs towards future manufacturing.
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Iodine-trapping strategy for light-heat stable inverted perovskite solar cells under ISOS protocols†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03405D
It's a big challenge for perovskite solar cells (PSCs) to realize operational stability simultaneously under light and heat conditions according to the International Summit on Organic Photovoltaic Stability (ISOS). One key reason lies in that light-induced iodine in perovskite will escape under heat conditions, accelerating perovskite degradation and generating large Pb0 defects. Here, an iodine-trapping strategy is proposed to fabricate operationally stable PSCs through introducing an iodine trapper of β-cyclodextrin (β-CD). β-CD can trap the iodine generated in perovskite and inhibit their escape owing to its bowl structure. Besides, the trapped iodine can react with and eliminate Pb0 in perovskite films, further improving device stability. The resulting PSCs retain 91.8% of the highest efficiency under ISOS-L-1 after MPP tracking for 1000 hours at 25 °C. Importantly, PSCs with β-CD meet the requirements of the ISOS-L-2 protocol, retaining 81.2% (88.5% of initial value) of the highest efficiency after MPP tracking for 300 hours at 85 °C.
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Advances in power-to-gas technologies: cost and conversion efficiency†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01208E
Widespread adoption of hydrogen as an energy carrier is commonly believed to require continued advances in power-to-gas (PtG) technologies. Here we provide a comprehensive assessment of the dynamics of system prices and conversion efficiency for three currently prevalent PtG technologies: alkaline, polymer electrolyte membrane, and solid oxide cell electrolysis. We analyze global data points for system prices, energy consumption, and the cumulative installed capacity for each technology. Our regression results establish that over the past two decades every doubling of cumulative installed capacity resulted in system prices coming down by 14–17%, while the energy required for electrolysis was reduced by 2%. On the basis of multiple forecasts of future deployment growth, as well as policy and industry targets, our calculations project that all three technologies will become substantially cheaper and more energy-efficient in the coming decade. Specifically, the life-cycle cost of electrolytic hydrogen production is projected to fall in the range of $1.6–1.9 per kg by 2030, thereby approaching but not reaching the $1.0 per kg cost target set by the U.S. Department of Energy.
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Adaptable sublattice stabilized high-entropy materials with superior thermoelectric performance†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02788K
High-entropy engineering is considered one of the most promising strategies in materials science, including the field of thermoelectrics. However, the presence of multiple elements with different atomic sizes and electronegativities in high-entropy materials often results in phase separation instead of the formation of a single phase. Herein, we propose that the adaptable sublattice can effectively stabilize single-phase high-entropy materials. Furthermore, the electrical and thermal transports can be efficiently tuned for much enhanced thermoelectric performance. Taking Mg2−δ(Si, Ge, Sn, Bi) as a case study, the loosely bonded Mg sublattice is featured with large dynamic adaptability or flexibility, enabling it to release the large lattice strains caused by the large atomic size mismatch among Si, Ge, Sn and Bi. The resulting ultralow lattice thermal conductivity of 0.58 W m−1 K−1 at 800 K is not only approaching the amorphous limit but also lower than that of all known Mg2X-based materials. Additionally, the interplay between the substitutional BiSn defects and self-compensational Mg vacancies leads to an optimized carrier concentration and thereby high power factors. A maximum zT value of 1.3 is finally realized at 700 K in Mg2−δSi0.12Ge0.13Sn0.73Bi0.02, which is among the top values of all Mg2X-based materials. This study highlights the role of an adaptable sublattice in stabilizing high-entropy materials and offers a new pathway for exploring high-performance thermoelectric materials.
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Role of simultaneous thermodynamic and kinetic variables in optimizing blade-coated organic solar cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01189E
Although not being established yet, the simultaneous understanding of the thermodynamic and kinetic mechanisms of film formation is very critical to enabling high power conversion efficiencies (PCEs) in the organic solar cells (OSCs) fabricated using the high-throughput printing technology of blade coating. Herein, using four rationally designed non-fullerene acceptors (NFAs) with different outer side-chain lengths (YC2, YC6, YC8, and YC11), regarded as the thermodynamic variable, a comprehensive study has been conducted on their correlation with different processing cosolvent compositions, which is regarded as a kinetic variable. The film formation process by blade coating consisted of step-by-step mechanistic pathways, namely the initial, propagation, and final film formation stages; the thermodynamics and kinetics of which highly depends on the NFA type and processing cosolvent composition. It is clear that both the outer side-chain length of the NFA and the processing cosolvent composition govern the crystalline behavior and/or self-aggregation of the active layers, which are crucial to realizing the optimized performances of the respective OSCs. Consequently, the thermodynamically and kinetically preferred YC2-based blade-coated OSCs with the optimal processing system delivered the best PCEs of 17.2% (4.2 mm2) and 15.2% (1.05 cm2). The relationship between the thermodynamics and kinetics of the active layer, established here for the first time, can contribute to large-area OSC performance advancements.
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A nuclei-rich strategy for highly reversible dendrite-free zinc metal anodes†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03246A
Aqueous zinc (Zn) metal batteries are promising candidates for large-scale energy storage owing to their low cost and high safety. However, dendrite formation on Zn metal electrodes leads to short circuits and low coulombic efficiency. Zinc deposition tends to grow into large hexagonal plates with sharp corners and edges. To address this, we propose nuclei-rich Zn plating in which nucleation is promoted over growth to achieve dendrite-free cycling. By fabricating a hydroxyapatite-based nuclei-incubating interface with high ion conductivity and nucleation catalytic activity on the Zn surface, the plating reaction of Zn is fundamentally modified to persistently generate a large number of nuclei that grow into densely packed Zn crystals with small radii and high uniformity. Owing to this high-rate progressive nucleation strategy, the nuclei-rich Zn electrode enables stable cycling for over 1200 h with a coulombic efficiency of 99.7% under the harsh conditions of 10 mA h cm−2 areal capacity at 15 mA cm−2, based on which a Zn–MnO2 full cell with a low N/P ratio of 1.9 and a long cycle life of 3000 cycles is demonstrated. This strategy highlights the profound impact of the growth mechanism on metal morphology and can be applied to address dendrite issues in other metal electrodes such as lithium.
Detail
Balancing dynamic evolution of active sites for urea oxidation in practical scenarios†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE03258B
Electrochemical urea splitting provides a sustainable and environmentally benign route for facilitating energy conversion. Nonetheless, the sustained efficiency of urea splitting is impeded by a scarcity of active sites during extended operational periods. Herein, an atomic heterostructure engineering strategy is proposed to promote the generation of active species via synthesizing unique Ru–O4 coordinated single atom catalysts anchored on Ni hydroxide (Ru1–Ni(OH)2), with ultralow Ru loading mass of 40.6 μg cm−2 on the nickel foam for commercial feasibility. Leveraging in situ spectroscopic characterizations, the structure-performance relationship in low and high urea concentrations was investigated and exhibited extensive universality. The boosted generation of dynamic Ni3+ active sites ensures outstanding activity and prominent long-term durability tests in various practical scenarios, including 100 h Zn–urea–air battery operation, 100 h alkaline urine electrolysis, and over 400 h stable hydrogen production in membrane electrode assembly (MEA) system under industrial-level current density.
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Design of triboelectric nanogenerators featuring motion form conversion, motion rectification, and frequency multiplication for low-frequency ocean energy harvesting†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02688D
Wave energy is characteristic of low frequency and reciprocal motion, but is difficult to harvest. Triboelectric nanogenerators (TENGs) have proven to have potential for wave energy harvesting and conversion. How to improve the energy harvesting and conversion efficiencies is the key issue to promote its applications. Herein, a novel wave energy harvesting model (SR-TENG) was designed, and it is comprised of a wave energy harvesting module with a composite of a screw rod and a ratchet, and an energy conversion module – rotating TENG. The SR-TENG model is able to convert the reciprocating linear motion of external excitation into reciprocating rotational motion, which increases the frequency of the electrical output, and further converts the reciprocating rotational motion into unidirectional rotational motion in the harvesting module by unidirectional locking–unlocking of the ratchet, which realizes the motion rectification and positive energy accumulation of continuous external excitation. To boost energy conversion efficiency, the energy harvesting module was skillfully combined with a rotating TENG with a larger contact area. Based on theoretical analysis and experimental verification, a correlation model between the screw rod lead and force conversion coefficient was established. In addition, the dependency of structural parameters such as rotational inertia on the motion behavior and output of SR-TENG was calculated to guide the TENG design. Finally, the model SR-TENG was optimized and tested, showing effective energy power generation from ambient wave energy by which several electronic devices were driven successfully. This study provided novel ideas for the design of TENGs used in wave energy harvesting and ultimately for its industrialization in the future.
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Lead halide coordination competition at buried interfaces for low VOC-deficits in wide-bandgap perovskite solar cells†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02818F
Perovskite tandem solar cells (TSCs) have promising prospects to break the efficiency limit of their single-junction solar cells. Wide-bandgap (WBG) perovskite sub cells as an essential component of perovskite TSCs face challenges in achieving high power conversion efficiency due to severe non-radiative charge recombination. Here, we propose an interfacial engineering strategy of sequentially depositing [2-(9H-carbazol-9-yl)ethyl]phosphonic acid and [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid as a hole selective layer, which promotes hole extraction and suppresses the non-radiative recombination at the interface and in the bulk of the perovskite layer. The optimized WBG cells exhibit a remarkable VOC of 1.36 V, resulting in a record low VOC deficit of 0.42 V. Moreover, integrating these WBG perovskite sub cells into all-perovskite tandem cells gives rise to outstanding power conversion efficiencies of 27.34% and 28.05% for two-terminal and four-terminal TSCs, respectively. This research provides a unique perspective for the innovative preparation of highly efficient halide perovskites with high-quality buried interfaces.
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Moisturized 2-dimensional halide perovskite generates a power density of 30 mW cm−3†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE01765F
Apart from the photovoltaic effect, we report here for the first time on the ionovoltaic effect of 2-dimensional (2D) halide perovskite located between vertically installed electrode structures, generating electricity by absorbing moisture. Benefiting from the hydrophilic and ionic nature of the 2D perovskite of EOA2PbI4 (EOA = ethanolammonium), the device with an ∼1.67 μm-thick perovskite film produces a voltage of ca. 0.7 V and a current density of 26.7 μA cm−2, leading to a power density of ∼30 mW cm−3 which is more than 7 times higher than the reported best value (∼4.2 mW cm−3) so far. Combined experimental and theoretical studies found that the interaction between the water molecules and the perovskite layers is the key to electricity generation, which can form a self-maintained moisture gradient and a corresponding ion gradient. A topotactic adsorption–desorption reaction is observed, indicating that the 2D perovskite structure is maintained even after the removal of moisture. This new perovskite ionovoltaic device and its excellent capability to harvest energy from atmospheric moisture are expected to open new opportunities for exploiting the novel properties of organic–inorganic hybrid halide perovskite.
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Operando study of the influence of small molecule acceptors on the morphology induced device degradation of organic solar cells with different degrees of π–π stacking†
Energy & Environmental Science ( IF 32.4 ) Pub Date : , DOI: 10.1039/D3EE02527F
Due to the development of efficient non-fullerene acceptors with excellent crystallinity and effective inter-mixing with donor polymers, the power conversion efficiencies (PCEs) of organic solar cells (OSCs) have reached levels suitable for commercial implementation. Nonetheless, the poor operational stability of these OSCs remains a significant bottleneck, limiting their practical application and necessitating immediate attention. In an effort to address this issue, in the present study, we investigate the active layers fabricated using four different acceptors (BTP4F, IT4CL, IT4F, and PC71BM) blended with a conjugated polymer donor (PBDBT-2F). The corresponding OSCs demonstrate distinctly different π–π stacking characteristics. We utilize operando experiments to examine the temporal evolution of the active layer morphology as the OSCs operate under AM 1.5 G light illumination. We discover that, after device operation, the active layer for all types of devices develops a finer structure with more isolated domains, particularly for larger-sized domains. In addition, the morphology of the middle-sized domains is more influenced at the initial operating stage of OSCs with relatively poor π–π stacking, resulting in a more severe performance decay of these devices. Moreover, the decrease in PCE is primarily attributed to a decrease in the fill factor (FF), with decay curves displaying a similar trend to the structural shrinkage. Notably, we observe that the stability of the active layer morphology in the device geometry is not optimal for well-intermixed donor–acceptor systems with notable face-on crystallinity compared to slightly de-mixed donor–acceptor systems with good π–π stacking. This behavior is consistent with the different degrees of resilience of device performance.
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6284
SCI Journal Division of the Chinese Academy of Sciences
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工程技术1区 CHEMISTRY, MULTIDISCIPLINARY 化学综合1区 Not Not
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Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
3.4 279 Science Citation Index Expanded Not
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